N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Fluorescent Probes for Metal Ions and Amino Acids
Research on polythiophene-based conjugated polymers, which share similar structural motifs with the compound , has demonstrated their utility as fluorescent probes. These compounds exhibit high selectivity and sensitivity towards specific metal ions in aqueous solutions, making them valuable tools in the detection of environmental pollutants and in bioimaging applications (Guo et al., 2014).
Novel Insecticides with Unique Modes of Action
Flubendiamide, a compound with distinct structural components, showcases the importance of novel chemical structures in developing insecticides with unique modes of action. Such compounds can combat resistant strains of pests, contributing significantly to agricultural productivity (Tohnishi et al., 2005).
Modifications for Enhanced Insecticidal Activity
Research into the methylene group modifications of specific acetamides has revealed pathways for enhancing the insecticidal properties of these compounds. This demonstrates the potential of chemical modifications in fine-tuning the biological activities of molecules for specific applications (Samaritoni et al., 1999).
Potential Therapeutic Applications
The development of compounds for therapeutic use, such as neurokinin-1 receptor antagonists, highlights the broad application of chemically complex molecules in medicine. These compounds are explored for their efficacy in treating conditions like depression and emesis, showcasing the potential of chemical research in addressing various health challenges (Harrison et al., 2001).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2N5O2/c1-28(2)18-7-4-16(5-8-18)21(30-12-10-29(3)11-13-30)15-26-22(31)23(32)27-20-14-17(24)6-9-19(20)25/h4-9,14,21H,10-13,15H2,1-3H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJOJFRPJFIACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
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